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Compound of Interest

Compound Name: Amg-208

Cat. No.: B1684691

This technical support center provides researchers, scientists, and drug development
professionals with essential information regarding the dose-limiting toxicities (DLTs) of AMG-
208 observed in in vivo studies. The following troubleshooting guides and frequently asked
guestions (FAQs) are designed to address specific issues that may be encountered during
experimentation with this c-Met inhibitor.

Troubleshooting Guide: Managing Potential In Vivo
Toxicities

This guide is intended to help researchers anticipate and manage potential toxicities when
working with AMG-208 in preclinical and clinical research settings.
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Observed Issue/Question

Potential Cause &
Explanation

Recommended
Action/Monitoring

Elevated Liver Enzymes
(AST/ALT)

AMG-208 has been associated
with Grade 3 increased
aspartate aminotransferase
(AST) at a 200 mg dose in
human trials, indicating
potential hepatotoxicity.[1][2]
This is a known class effect for
some small-molecule kinase

inhibitors.

- Establish baseline liver
function tests (LFTs) before
initiating AMG-208.- Monitor
LFTs (AST, ALT, bilirubin)
regularly throughout the study.-
In case of significant elevation,
consider dose reduction or
interruption and consult

relevant safety guidelines.

Thrombocytopenia (Low
Platelet Count)

A dose-limiting Grade 3
thrombocytopenia was
observed at the 200 mg dose.
[1][2] This suggests a potential
effect on megakaryopoiesis or

platelet survival.

- Perform baseline and
periodic complete blood counts
(CBCs), paying close attention
to platelet levels.- Monitor for
any signs of bleeding or
bruising.- Dose modification
may be necessary if severe

thrombocytopenia occurs.

Cardiovascular Events
(Hypertension, QT
Prolongation, Myocardial

Infarction)

Grade 3 hypertension (at 400
mg), Grade 3 prolonged QT
interval (at 300 mg), and a
Grade 4 acute myocardial
infarction (at 300 mg) have
been reported as DLTs.[1][2]
AMG-208's inhibition of other
kinases like VEGFR2 at higher
concentrations may contribute

to these effects.[2]

- Conduct baseline
cardiovascular assessment,
including blood pressure
measurement and an
electrocardiogram (ECG).-
Monitor blood pressure
regularly during treatment.-
Perform periodic ECGs to
monitor the QT interval,
especially at higher doses.-
For any significant
cardiovascular adverse events,
treatment should be
interrupted and a thorough

cardiac evaluation performed.
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Anemia

Anemia was the most frequent
Grade =3 treatment-related
adverse event reported in the

first-in-human study.[1][2]

- Monitor hemoglobin and
hematocrit levels at baseline
and regularly during the study.-
Investigate other potential
causes of anemia if it
develops.- Supportive care,
such as transfusions, may be

required for severe anemia.

Fatigue and Nausea

These were the most common
any-grade treatment-related
adverse events.[2] While not
typically dose-limiting, they can
impact the overall health and

well-being of the subject.

- Implement regular monitoring
of general health and well-
being.- Consider supportive
care measures to manage
these symptoms.- If severe,
evaluate for other contributing
factors and consider dose

adjustment.

Quantitative Summary of Dose-Limiting Toxicities

The following table summarizes the dose-limiting toxicities observed in the first-in-human,

open-label, dose-escalation study of AMG-208 in patients with advanced solid tumors.[1][2][3]

Dose-Limiting

Number of Patients

Dose Level o Grade ]
Toxicity (DLT) with DLT
Increased Aspartate

200 mg Aminotransferase 3 1

200 mg Thrombocytopenia 3 1
Acute Myocardial

300 mg ) 4 1
Infarction

300 mg Prolonged QT Interval 3 1

400 mg Hypertension 3 2
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The Maximum Tolerated Dose (MTD) was not reached in this study which evaluated doses up
to 400 mg.[1][2]

Experimental Protocols
First-in-Human Dose-Escalation Study Protocol (NCT00813384)

This study was designed to evaluate the safety, tolerability, pharmacokinetics, and maximum
tolerated dose of AMG-208 in patients with advanced solid tumors.[1][2]

o Study Design: The trial was a first-in-human, open-label study conducted in two parts: dose
escalation and dose expansion.[4][5]

o Dose Escalation Strategy:
o Cohorts 1-3 (25, 50, 100 mg) followed a standard 3+3 design.[3][4]
o Cohorts 4-7 (150, 200, 300, 400 mg) followed a modified 3+3+3 design.[3][4]

o An intermediate dose of 150 mg was evaluated after two DLTs were observed at 200 mg,
followed by re-escalation to 200 mg.[2][4]

o Patient Population: Adult patients (= 18 years old) with pathologically documented, advanced
solid tumors that were refractory to standard treatment.[5]

e Dosing Regimen: AMG-208 was administered orally once daily on days 1 and days 4-28 of a
28-day cycle.[1][2]

¢ Primary Objectives:
o To evaluate the safety and tolerability of AMG-208.[1]
o To determine the pharmacokinetics of AMG-208.[1]

o To establish the maximum tolerated dose (MTD).[1]

Visualizations
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Caption: Simplified signaling pathway of c-Met and its inhibition by AMG-208.

Decision Logic

Start: Dose Cohort 1 Expand Cohort MTD Exceeded
(25 mg, n=3) (add 3 patients) (Stop Escalation)

*

Evaluate DLTs
in First 28 Days

Escalate to Next
Dose Level

Next Dose Cohort
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Caption: A simplified workflow of a 3+3 dose-escalation study design.

Frequently Asked Questions (FAQSs)

1. What is the primary mechanism of action of AMG-2087? AMG-208 is a small-molecule

inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met pathway plays a crucial role in
cell proliferation, survival, migration, and invasion.[2] At higher concentrations, AMG-208 also
inhibits other kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGF-R2).[2]

2. Have dose-limiting toxicities been identified for AMG-208 in preclinical animal models? The
provided search results focus on the first-in-human clinical trial. While it is stated that AMG-208
suppressed proliferation and induced apoptosis in human tumor xenograft models, specific
DLTs from these preclinical in vivo studies are not detailed in the available abstracts.[2]
Typically, extensive preclinical toxicology studies in at least two animal species are conducted
to support first-in-human trials.

3. What is the Maximum Tolerated Dose (MTD) of AMG-208? In the phase 1 study that
evaluated doses up to 400 mg, the MTD was not reached.[1][2]

4. Are the toxicities observed with AMG-208 consistent with other c-Met inhibitors? Yes, the
toxicities are similar to those seen with other multikinase inhibitors that target both MET and
VEGF pathways. For example, fatigue, hypertension, and gastrointestinal toxicities have been
observed with other dual MET/VEGF-R2 inhibitors.[2] Common adverse events for MET-
selective tyrosine kinase inhibitors, in general, include gastrointestinal disorders, respiratory
toxicity, and hepatotoxicity.[6]

5. What type of antitumor activity was observed with AMG-208 in the phase 1 trial? The study
reported one complete response and three partial responses, with notable activity in patients
with prostate cancer.[1][2][3] This suggests that despite the observed toxicities, AMG-208
demonstrated evidence of antitumor activity.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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